

A Comparative Guide to the Structural Validation of Novel Aminomethylphenol Derivatives

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Compound of Interest

2-{[(4-

Compound Name: *Methylphenyl)amino]methyl}pheno*
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel aminomethylphenol derivatives. It is intended to assist researchers in selecting the most appropriate methods for their specific needs, from initial synthesis confirmation to detailed structural elucidation for drug development. This document presents a comparative analysis of spectroscopic and crystallographic methods, supported by experimental data and protocols.

Comparison of Structural Validation Techniques

The definitive identification and structural confirmation of novel aminomethylphenol derivatives rely on a combination of modern analytical techniques. The three primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—each provide unique and complementary information.

Technique	Information Provided	Advantages	Disadvantages	Best Suited For
NMR Spectroscopy	Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei. [1] [2]	Non-destructive, provides unambiguous structural elucidation in solution, and allows for the study of dynamic processes. [3]	Relatively low sensitivity compared to MS, requires higher sample concentrations, and can be complex to interpret for large molecules. [3] [4]	Determining the precise chemical structure, identifying isomers, and studying molecular dynamics in solution. [2]
Mass Spectrometry	Precise molecular weight and elemental composition, as well as information on molecular fragmentation patterns. [5]	High sensitivity (picomolar to femtomole level), requires very small sample amounts, and can be coupled with chromatographic techniques for mixture analysis. [6]	Does not directly provide 3D structural information; fragmentation patterns can be complex to interpret. [5]	Confirming molecular weight, determining elemental formula, and identifying compounds in complex mixtures.
X-ray Crystallography	Unambiguous, high-resolution 3D molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information. [1] [7]	Provides the "gold standard" for atomic-level structural determination. [1]	Requires a high-quality single crystal, which can be challenging to obtain; the solid-state structure may not always represent the conformation in solution. [8] [9]	Definitive determination of the three-dimensional structure of a molecule.

Data Presentation: Comparative Analysis

NMR Spectroscopic Data for Aminomethylphenol Isomers

The position of the aminomethyl group on the phenol ring significantly influences the chemical shifts in ^{13}C NMR spectroscopy, providing a reliable method for isomer differentiation.[\[2\]](#)

Carbon Atom	2- (Aminomethyl)phenol Chemical Shift (ppm)	3- (Aminomethyl)phenol Chemical Shift (ppm)	4- (Aminomethyl)phenol Chemical Shift (ppm)
C-1 (-OH)	155.1	157.3	155.0
C-2	122.0	114.1	115.9
C-3	128.8	129.8	130.5
C-4	119.0	115.1	122.5
C-5	128.8	119.2	115.9
C-6	115.7	129.8	130.5
-CH ₂ -	45.9	46.0	45.2

Data presented is representative and may vary slightly based on solvent and experimental conditions.

X-ray Crystallographic Data of an Aminomethylphenol Derivative

While a comprehensive comparative table for a series of novel aminomethylphenol derivatives is not readily available in the public domain, the following table presents representative

crystallographic data for a related aminophenol derivative, 2-[(4-Chlorophenyl)aminomethyl]phenol, to illustrate the type of information obtained.[1]

Parameter	Value
Chemical Formula	C ₁₃ H ₁₂ CINO
Molecular Weight	233.69
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 5.5842(11) Å, b = 7.9485(16) Å, c = 13.023(3) Å, α = 86.87(3)°, β = 89.12(3)°, γ = 88.65(3)°
Volume (Å ³)	577.0(2)
Z	2

Comparative Antioxidant Activity of Aminomethylphenol Derivatives

A series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol were synthesized and their antioxidant properties were evaluated. The following table summarizes the radical-scavenging activity of these derivatives.[4]

Compound	Radical Scavenging Activity (IC ₅₀ , μ M)
4-Methyl-2-prenylphenol (Parent Compound)	35.4 \pm 1.2
Derivative 1 (with octylaminomethyl group)	28.9 \pm 1.0
Derivative 2 (with diethylaminomethyl group)	42.1 \pm 1.5
Derivative 3 (with piperidinomethyl group)	39.8 \pm 1.3
Derivative 4 (with morpholinomethyl group)	45.2 \pm 1.8

IC₅₀ values represent the concentration required to scavenge 50% of the DPPH radical.

Experimental Protocols

Synthesis of Aminomethylphenol Derivatives (Mannich Reaction)

A general procedure for the synthesis of aminomethyl derivatives of phenols is the Mannich reaction.

Materials:

- Substituted Phenol
- Formaldehyde (37% aqueous solution)
- Secondary Amine (e.g., diethylamine, piperidine)
- Ethanol
- Hydrochloric Acid

Procedure:

- Dissolve the substituted phenol (1 equivalent) in ethanol in a round-bottom flask.
- Add the secondary amine (1.1 equivalents) to the solution and stir.
- Add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture.
- Reflux the mixture for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with cold ethanol, and dry under vacuum.

- Recrystallize the crude product from a suitable solvent to obtain the pure aminomethylphenol derivative.

¹³C NMR Spectroscopy

Sample Preparation:

- Dissolve 20-50 mg of the aminomethylphenol derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[\[2\]](#)
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz).
- Use a standard pulse program with proton decoupling.
- Set the spectral width to approximately 200-250 ppm.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the solvent peak as a reference.[\[2\]](#)

X-ray Crystallography

Crystal Growth:

- Grow single crystals of the aminomethylphenol derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

Data Collection:

- Mount a suitable single crystal (typically 0.1-0.3 mm) on a goniometer head.[10]
- Collect diffraction data using an X-ray diffractometer with a monochromatic X-ray source.
- Rotate the crystal during data collection to measure the intensities of a large number of reflections.

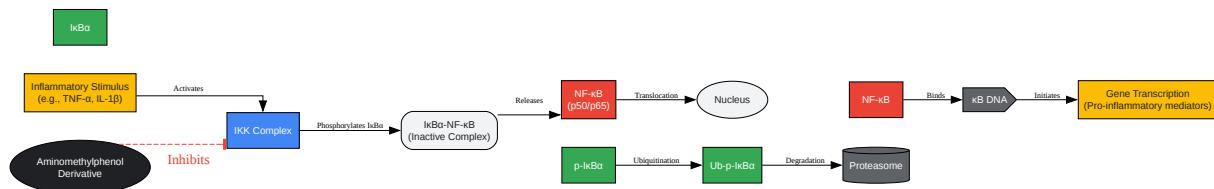
Structure Solution and Refinement:

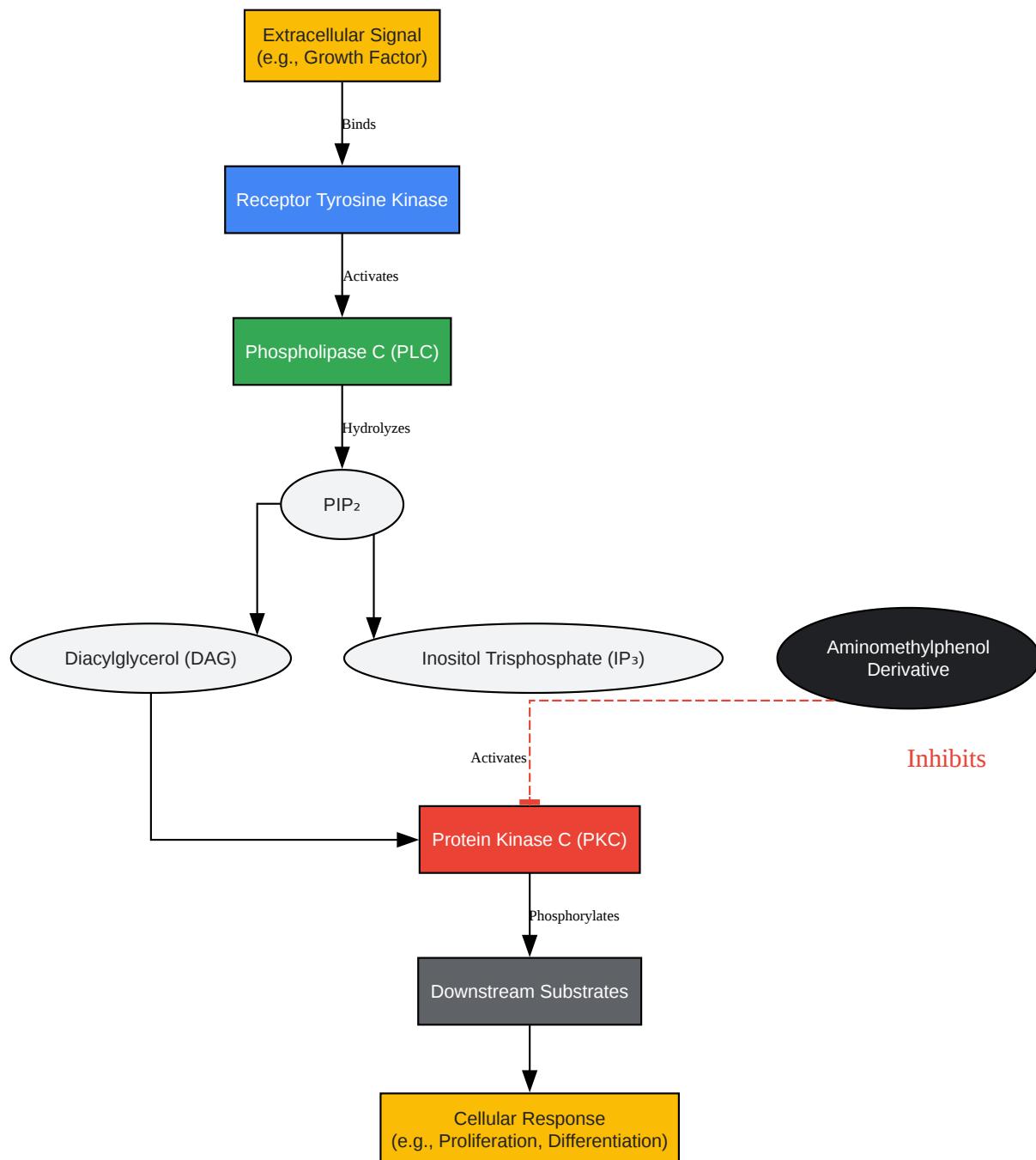
- Process the diffraction data to determine the unit cell parameters and space group.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the atomic positions and thermal parameters against the experimental data to obtain the final structure.[11]

Signaling Pathways and Mechanisms of Action

Hypothesized NF-κB Inhibitory Pathway

Some aminomethylphenol derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway.[12] The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation and immunity.[13]





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